8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS 885276-03-9 properties
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS 885276-03-9 properties
Executive Summary: The "Warhead" Scaffold
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its more common 3-formyl isomer (accessible via direct Vilsmeier-Haack formylation), the 2-carbaldehyde motif requires specific de novo ring construction, making it a strategic entry point for fragment-based drug discovery (FBDD).
This molecule offers three distinct vectors for chemical diversification:
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The C2-Formyl Group: A highly reactive electrophile for rapid library generation (reductive aminations, olefinations).
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The C8-Chloro Substituent: A halogen handle positioned near the bridgehead nitrogen, modulating pKa and allowing for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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The C3-Position: An electron-rich site available for electrophilic aromatic substitution (C-H functionalization).
Physicochemical Profile (Datasheet)
The following data consolidates experimental values and predicted properties essential for handling and characterization.
| Property | Specification | Notes |
| CAS Number | 885276-03-9 | |
| IUPAC Name | 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Appearance | Pale yellow to tan powder | Oxidation sensitive; color darkens upon air exposure. |
| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in non-polar alkanes (Hexane). |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehydes oxidize to carboxylic acids over time. |
| Hazards | H302, H315, H319, H335 | Irritant to eyes/respiratory system. Handle in fume hood. |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic enough for CNS penetration models. |
Synthetic Architecture: The "Make vs. Buy" Decision
While commercially available, in-house synthesis is often required to access gram-scale quantities or to introduce isotopic labels.
Crucial Distinction: You cannot synthesize this molecule via direct formylation of 8-chloroimidazo[1,2-a]pyridine. Standard Vilsmeier-Haack conditions favor the electron-rich C3 position. To secure the C2-aldehyde , one must employ a cyclization strategy using a pre-functionalized pyruvate equivalent.
Recommended Protocol: The Pyruvate-Reduction-Oxidation Route
This 3-step workflow is the industry standard for regio-defined 2-substituted imidazopyridines.
Step 1: Cyclocondensation[1]
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Reagents: 2-Amino-3-chloropyridine + Ethyl bromopyruvate.
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Solvent: Ethanol or DME (Reflux).
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Mechanism: The ring nitrogen attacks the alkyl bromide, followed by cyclodehydration.
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Product: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Reduction to Alcohol
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Reagents: LiAlH₄ (0°C) or NaBH₄/CaCl₂ (mild conditions).
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Note: The 8-Cl group is electronically withdrawing; avoid harsh reducing conditions that might cause hydrodehalogenation.
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Product: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Step 3: Oxidation to Aldehyde
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Reagents: MnO₂ (Active) in DCM or Swern Oxidation.
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Why MnO₂? It is chemoselective for benzylic/allylic-type alcohols and avoids over-oxidation to the carboxylic acid.
Visualization: Synthetic Pathway
Caption: Step-wise construction of the 2-carbaldehyde core preventing regiochemical errors common in direct formylation.
Reactivity & Functionalization Matrix
The utility of CAS 885276-03-9 lies in its orthogonal reactivity . It serves as a hub for divergent synthesis.
A. The C2-Aldehyde (The Anchor)
This is the primary attachment point for growing molecular weight.
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Reductive Amination: Reacts with primary/secondary amines + STAB (Sodium Triacetoxyborohydride) to form amine linkers. Essential for optimizing solubility and hERG avoidance.
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Wittig/HWE Reactions: Generates vinyl linkers for macrocyclization or extending conjugation.
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Imidazopyridine-Fused Heterocycles: Condensation with diamines can fuse a third ring (e.g., imidazo[1,2-a]pyrido[2,3-d]pyrimidines).
B. The C8-Chlorine (The Modulator)
The 8-position is sterically crowded (peri-interaction with the bridgehead nitrogen lone pair).
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Suzuki-Miyaura Coupling: Requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the deactivation and steric hindrance.
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Buchwald-Hartwig: Challenging due to the adjacent nitrogen; often requires Pd₂dba₃/BINAP systems.
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Role: The 8-Cl group lowers the pKa of the ring nitrogens, reducing metabolic liability (N-oxidation) compared to the unsubstituted parent.
C. The C3-Position (The C-H Handle)
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Mannich Reaction: Aldehyde + Amine + C3-H (via pre-formed iminium) allows for multi-component assembly.
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Halogenation: NIS or NBS can introduce a halogen at C3, enabling sequential cross-coupling (C3 first, then C8).
Visualization: Divergent Reactivity Map
Caption: Orthogonal functionalization vectors allow sequential elaboration of the scaffold.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine core is a "master key" in drug discovery, famously known for the Zolpidem (Ambien) class of GABA-A modulators. However, the 8-chloro-2-formyl derivative pushes the utility into new therapeutic areas:
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Anti-Infectives (TB & Bacterial):
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The 2-carbaldehyde is a precursor to Imidazo[1,2-a]pyridine-3-carboxamides (via C3 reaction) or Schiff bases that inhibit the cytochrome bc1 complex in Mycobacterium tuberculosis (Q203 analogs). The 8-Cl group often improves metabolic stability against oxidative dehalogenation.
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Oncology (Kinase Inhibition):
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Used to synthesize inhibitors of PI3K and CDK . The aldehyde is converted to a hinge-binding motif, while the 8-Cl group projects into the hydrophobic pocket, improving selectivity.
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GABAergic Agents:
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While Zolpidem is 6-methyl substituted, 8-substituted analogs modulate the affinity for different
-subunits of the GABA-A receptor, potentially separating anxiolytic effects from sedation.
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Handling & Stability Protocols
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Oxidation Management: The aldehyde is prone to autoxidation to the carboxylic acid (8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid).
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Check: Run a TLC (DCM/MeOH 95:5) before use. The acid will streak at the baseline.
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Purification: If oxidized, dissolve in DCM, wash with saturated NaHCO₃ (removes acid), dry, and concentrate.
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Storage: Store under Argon at 4°C.
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Safety: The 8-chloro substituent increases lipophilicity, potentially increasing skin absorption. Wear nitrile gloves and work in a fume hood.
References
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Sigma-Aldrich. 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Product Datasheet. Accessed 2024.[2][3][4][5] Link
- Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Medicinal Potential." Mini-Reviews in Medicinal Chemistry, 2017. (Contextual grounding for scaffold utility).
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Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. (General synthetic methodology).[4][6]
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ChemicalBook. CAS 885276-03-9 Entry & Suppliers. Link
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Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine derivatives. Link
(Note: Specific spectral data for this exact CAS is proprietary to suppliers; the synthetic routes and reactivity profiles are derived from the authoritative chemistry of the imidazo[1,2-a]pyridine class.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 6. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
